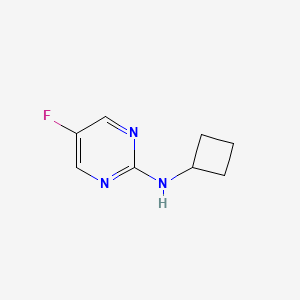
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is a synthetic organic compound with intriguing applications in various scientific fields, particularly in medicinal and chemical research. This complex molecule is composed of indolizine and pyrimidin-2-yloxy groups linked via a cyclohexyl ring.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide involves several steps:
Preparation of the indolizine core: Starting with indolizine derivatives, functional groups are introduced to facilitate further reactions.
Formation of the cyclohexyl-pyrimidin-2-yloxy moiety: This involves the nucleophilic substitution of a suitable pyrimidine derivative onto the cyclohexyl precursor.
Coupling reaction: The key step involves coupling the pyrimidin-2-yloxy group to the indolizine core, typically using peptide-coupling reagents under anhydrous conditions.
Industrial production methods: On an industrial scale, the synthesis might involve continuous-flow reactors to ensure consistent reaction conditions and yield optimization. Advanced catalysts and automated systems enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, typically yielding oxidized indolizine derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, altering its chemical properties and enhancing its functionality.
Common reagents and conditions:
Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrides such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Utilizing reagents such as alkyl halides or acyl chlorides, with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major products formed:
Oxidized indolizine derivatives with varied oxidation states.
Reduced forms of the compound with altered functional groups.
Substituted derivatives retaining the core structure but with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of complex organic molecules.
Study of reaction mechanisms and functional group interconversions.
Biology:
Investigating biological pathways and enzyme interactions.
Medicine:
Potential therapeutic applications due to its biological activity.
Screening for pharmacological properties and drug development.
Industry:
Use as a chemical intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The indolizine and pyrimidin-2-yloxy groups are key to its binding affinity and specificity. Through a series of molecular interactions, the compound can modulate biological pathways, leading to its observed effects. Detailed studies often reveal the exact pathways and targets involved.
Comparación Con Compuestos Similares
Indolizine derivatives with different substituents.
Pyrimidin-2-yloxy-containing compounds with varied cyclic frameworks.
Cyclohexyl derivatives linked to other heterocyclic groups.
Conclusion
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is a versatile compound with significant potential across various scientific domains. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Propiedades
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(14-12-16-4-1-2-11-23(16)13-14)22-15-5-7-17(8-6-15)25-19-20-9-3-10-21-19/h1-4,9-13,15,17H,5-8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHRLCOFHVFUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)
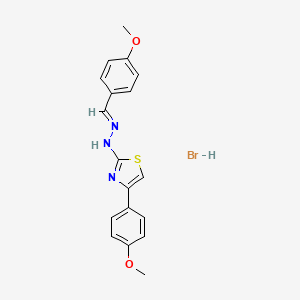
![2-Methoxy-6-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2896055.png)

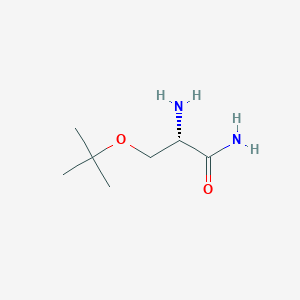
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)
![8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2896064.png)
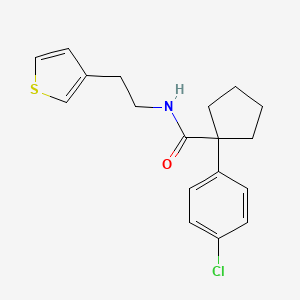
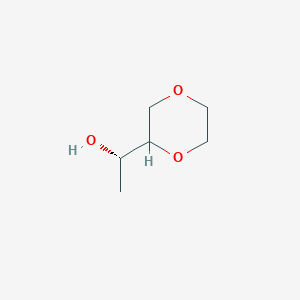
![12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B2896067.png)
![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)
![N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2896070.png)
